(R)-(+)-Higenamine Hydrobromide
CAS No.: 106032-52-4
Cat. No.: VC0108225
Molecular Formula: C₁₆H₁₇NO₃·HBr
Molecular Weight: 271.318091
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106032-52-4 |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₃·HBr |
| Molecular Weight | 271.318091 |
Introduction
Pharmacological Properties
Mechanism of Action
(R)-(+)-Higenamine Hydrobromide acts primarily as a β-adrenergic receptor agonist, with specificity for β2-adrenergic receptors. This mechanism underpins its ability to induce bronchodilation, increase heart rate, and exert cardioprotective effects . Additionally, it interacts with α-adrenergic receptors, contributing to vasodilation and anti-platelet aggregation .
The compound also modulates intracellular signaling pathways such as PI3K/AKT and ROS/NF-κB cascades. These pathways are involved in apoptosis regulation, oxidative stress response, and inflammation control . For example, Higenamine has been shown to inhibit the release of cytochrome C from mitochondria and reduce caspase-3 activation, thereby preventing apoptosis in ischemic tissues .
Cardiovascular Effects
One of the most studied applications of (R)-(+)-Higenamine Hydrobromide is in cardiovascular medicine. It exhibits positive chronotropic and inotropic effects by stimulating β1-adrenergic receptors on cardiac myocytes . Clinical studies have demonstrated its efficacy in increasing heart rate without significantly altering systolic blood pressure . Moreover, it reduces cardiac ischemia/reperfusion injury by activating β2-adrenergic receptors and enhancing myocardial contractility .
The compound also shows promise in treating pathological cardiac fibrosis by suppressing TGF-β/Smad signaling pathways. This effect helps mitigate heart failure progression .
Anti-inflammatory and Anti-apoptotic Activities
(R)-(+)-Higenamine Hydrobromide exhibits potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits NF-κB signaling, which plays a central role in inflammation . These effects make it a potential therapeutic agent for inflammatory diseases.
Its anti-apoptotic activity is mediated through the PI3K/AKT pathway, where it increases the expression of anti-apoptotic proteins like Bcl-2 while reducing pro-apoptotic markers like Bax . This mechanism has been validated in models of myocardial ischemia/reperfusion injury.
Chemical Synthesis and Analytical Methods
Synthesis of (R)-(+)-Higenamine Hydrobromide
The synthesis of (R)-(+)-Higenamine Hydrobromide involves several steps starting from precursors such as dopamine or phenylacetic acid derivatives. One common method includes:
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Benzyl protection of hydroxyl groups.
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Reaction with phenylacetyl chloride to form amides.
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Cyclization using phosphorus oxychloride.
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Reduction and deprotection to yield Higenamine.
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Conversion to the hydrobromide salt using hydrobromic acid .
This process ensures high purity and yield while maintaining the stereochemical integrity required for biological activity.
Analytical Techniques
The characterization of (R)-(+)-Higenamine Hydrobromide employs advanced analytical methods such as:
Mass Spectrometry
Mass spectrometry provides precise molecular weight determination () and fragmentation patterns for structural elucidation .
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy confirms the stereochemistry and functional group placement within the molecule.
Ultra High Performance Liquid Chromatography (UHPLC/MS)
UHPLC/MS allows for sensitive quantification in complex matrices like biological samples or dietary supplements .
Clinical Applications
Diagnostic Use in Cardiac Stress Testing
(R)-(+)-Higenamine Hydrobromide is employed as a cardiac stress test agent for radionuclide myocardial perfusion imaging. It helps diagnose coronary artery disease by inducing controlled increases in heart rate, mimicking exercise-induced stress .
Comparative Data Table
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